molecular formula C22H20N6O B10835958 3-[4-(3-Cyano-4-pyrrolidin-1-yl-phenyl)-pyrimidin-2-ylamino]-benzamide

3-[4-(3-Cyano-4-pyrrolidin-1-yl-phenyl)-pyrimidin-2-ylamino]-benzamide

Cat. No.: B10835958
M. Wt: 384.4 g/mol
InChI Key: KPMCSBDURLKXIY-UHFFFAOYSA-N
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Description

Pyrimidinyl compound 1 is a heterocyclic aromatic organic compound characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This compound is a derivative of pyrimidine, which is a fundamental structure in various biological molecules, including nucleic acids. Pyrimidinyl compound 1 is known for its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrimidinyl compound 1 can be synthesized through various methods. One common approach involves the reaction of carbonyl compounds (such as esters, aldehydes, and ketones) with amidines in the presence of catalysts like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and recyclable iron (II)-complex . Another method includes the oxidative annulation of anilines, aryl ketones, and dimethyl sulfoxide (DMSO) as a methine equivalent promoted by potassium persulfate (K2S2O8) .

Industrial Production Methods: Industrial production of pyrimidinyl compound 1 often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. For instance, a three-component coupling reaction using functionalized enamines, triethyl orthoformate, and ammonium acetate can be employed . This method is efficient and can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Pyrimidinyl compound 1 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Formation of pyrimidine N-oxides.

    Reduction: Formation of dihydropyrimidines.

    Substitution: Formation of halogenated pyrimidines or alkylated derivatives.

Scientific Research Applications

Pyrimidinyl compound 1 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrimidinyl compound 1 involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . In medicinal applications, it may interfere with DNA replication or protein synthesis, leading to the inhibition of microbial growth or cancer cell proliferation.

Comparison with Similar Compounds

Pyrimidinyl compound 1 can be compared with other similar compounds such as:

    Cytosine: A pyrimidine base found in DNA and RNA.

    Thymine: Another pyrimidine base found in DNA.

    Uracil: A pyrimidine base found in RNA.

Uniqueness: Pyrimidinyl compound 1 is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Unlike cytosine, thymine, and uracil, pyrimidinyl compound 1 is often used in synthetic applications and drug development .

Properties

Molecular Formula

C22H20N6O

Molecular Weight

384.4 g/mol

IUPAC Name

3-[[4-(3-cyano-4-pyrrolidin-1-ylphenyl)pyrimidin-2-yl]amino]benzamide

InChI

InChI=1S/C22H20N6O/c23-14-17-12-15(6-7-20(17)28-10-1-2-11-28)19-8-9-25-22(27-19)26-18-5-3-4-16(13-18)21(24)29/h3-9,12-13H,1-2,10-11H2,(H2,24,29)(H,25,26,27)

InChI Key

KPMCSBDURLKXIY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C(=O)N)C#N

Origin of Product

United States

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